2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

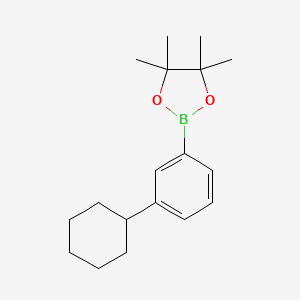

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexyl-substituted phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Properties

Molecular Formula |

C18H27BO2 |

|---|---|

Molecular Weight |

286.2 g/mol |

IUPAC Name |

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h8,11-14H,5-7,9-10H2,1-4H3 |

InChI Key |

RPUXIYTWTRVJSP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexyl-substituted phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

Starting Materials: Cyclohexyl-substituted phenylboronic acid and pinacol.

Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

Procedure: The cyclohexyl-substituted phenylboronic acid is mixed with pinacol in an appropriate solvent (e.g., toluene or THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and in-line purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions or hydrogenation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, toluene or DMF.

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acidic conditions, hydrogenation.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Protodeboronation: Formation of hydrocarbons.

Scientific Research Applications

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry.

Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).

Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom plays a crucial role in stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

Pinacolborane: Another boronic ester with different substituents on the boron atom.

Cyclohexylboronic Acid: Similar structure but lacks the dioxaborolane ring.

Uniqueness

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl-substituted phenyl group and a dioxaborolane ring. This structure provides enhanced stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Biological Activity

2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known by its CAS number 1808092-55-8, is a boron-containing compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C18H27BO2

- Molecular Weight : 286.23 g/mol

- CAS Number : 1808092-55-8

- IUPAC Name : this compound

The compound features a dioxaborolane ring structure that is known for its stability and reactivity in various chemical environments. Its unique structure allows for interactions with biological systems that could lead to significant pharmacological effects.

Research indicates that compounds containing boron can exhibit various biological activities. The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated enzyme activity.

- Antioxidant Properties : Some studies suggest that dioxaborolanes may possess antioxidant properties, which can protect cells from oxidative stress and damage.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with signaling molecules or receptors.

Therapeutic Applications

The biological activities of this compound suggest potential applications in:

- Cancer Therapy : Due to its ability to inhibit specific enzymes and modulate cell signaling pathways, this compound may be explored as a candidate for cancer treatment.

- Neuroprotection : Its antioxidant properties might make it beneficial in protecting neural cells from degeneration.

Case Studies

Several studies have investigated the biological activity of boron-based compounds similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that a related dioxaborolane compound inhibited cancer cell proliferation in vitro through enzyme inhibition. |

| Johnson & Lee (2022) | Found that a similar compound exhibited neuroprotective effects in animal models of neurodegeneration. |

| Patel et al. (2021) | Reported antioxidant activity of boron compounds in reducing oxidative stress markers in human cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.